molecular formula C17H20N2O4S B2692211 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251605-62-5

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2692211
CAS No.: 1251605-62-5
M. Wt: 348.42
InChI Key: ZXGWQGIPNQIFGV-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core substituted with a 4-methylbenzyl group and a morpholinosulfonyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-methylbenzyl group through a Friedel-Crafts alkylation reaction. The morpholinosulfonyl group is then introduced via a sulfonylation reaction using morpholine and a suitable sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the morpholinosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one: shares similarities with other pyridinone derivatives and sulfonyl-containing compounds.

    1-(4-methylbenzyl)pyridin-2(1H)-one: Lacks the morpholinosulfonyl group, resulting in different chemical properties.

    3-(morpholinosulfonyl)pyridin-2(1H)-one: Lacks the 4-methylbenzyl group, affecting its reactivity and applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-14-4-6-15(7-5-14)13-18-8-2-3-16(17(18)20)24(21,22)19-9-11-23-12-10-19/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGWQGIPNQIFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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